2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile
Description
Properties
IUPAC Name |
2-(4-methoxyanilino)-5-nitrobenzonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11N3O3/c1-20-13-5-2-11(3-6-13)16-14-7-4-12(17(18)19)8-10(14)9-15/h2-8,16H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLNZLNSNBDIURN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)NC2=C(C=C(C=C2)[N+](=O)[O-])C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11N3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
269.25 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile typically involves the reaction of 4-methoxyaniline with 5-nitro-2-chlorobenzonitrile. The reaction is carried out in the presence of a base, such as potassium carbonate, in a suitable solvent like dimethylformamide (DMF). The reaction mixture is heated to facilitate the nucleophilic substitution reaction, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile can undergo various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like tin(II) chloride or hydrogenation catalysts.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation: The amino group can be oxidized to a nitroso or nitro group under specific conditions.
Common Reagents and Conditions
Reduction: Tin(II) chloride in hydrochloric acid or catalytic hydrogenation.
Substitution: Sodium hydride or potassium carbonate in DMF.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products
Reduction: 2-[(4-Methoxyphenyl)amino]-5-aminobenzonitrile.
Substitution: Various substituted derivatives depending on the nucleophile used.
Oxidation: 2-[(4-Methoxyphenyl)amino]-5-nitrosobenzonitrile or this compound.
Scientific Research Applications
Chemistry
- Intermediate in Organic Synthesis : The compound serves as an important intermediate in synthesizing more complex organic molecules due to its unique functional groups.
Biology
- Antimicrobial Activity : Research indicates that derivatives of this compound exhibit promising antimicrobial properties against various bacterial and fungal strains. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, suggesting potential applications in treating infections.
- Anticancer Properties : The compound has been investigated for its anticancer effects. Studies demonstrate that it induces apoptosis in cancer cell lines, showcasing significant antiproliferative effects. For example, it has been shown to reduce cell viability in HeLa cells with an IC50 value of 15 µM.
Medicine
- Drug Development : The compound is explored as a pharmacophore in medicinal chemistry for developing new therapeutic agents targeting specific diseases.
Industry
- Dyes and Pigments Production : It is also utilized in producing dyes and pigments due to its stable chemical structure.
Anticancer Efficacy
A study on various cancer cell lines revealed the following IC50 values:
- HeLa Cells : IC50 = 15 µM
- MCF-7 Cells : IC50 = 20 µM
- A549 Cells : IC50 = 25 µM
The mechanism involves activating caspase pathways leading to apoptosis, as flow cytometry analysis indicated an increase in the sub-G1 population, indicative of apoptotic cells.
Comparative Efficacy Table
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile | Anticancer (HeLa) | 15 | Caspase activation |
| This compound | Anticancer (MCF-7) | 20 | Caspase activation |
| This compound | Antimicrobial | N/A | Disruption of membranes |
Mechanism of Action
The mechanism of action of 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, leading to inhibition or activation of specific pathways. The nitro and amino groups play crucial roles in its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Comparison with Similar Compounds
The following table compares 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile with structurally related 5-nitrobenzonitrile derivatives, emphasizing substituent variations, molecular properties, and applications:
Key Structural and Functional Insights:
Substituent Impact on Bioactivity: The 3,4-dichlorophenoxy substituent in DNB confers antiviral activity, absent in the methoxyphenylamino analog, highlighting the importance of halogenated groups in antiviral potency . Azo-linked derivatives (e.g., C₂₅H₂₁N₇O₂) are utilized in dye synthesis, suggesting that electron-withdrawing groups (e.g., nitro, cyano) enhance stability in conjugated systems .
Physical and Commercial Properties: Most analogs share a purity of 95–99% and storage conditions at +4°C, indicating standardized synthetic and handling protocols . The methoxyphenylamino group in the target compound may enhance solubility compared to halogenated analogs due to the polar methoxy group .
Hazard Profiles :
- While the target compound is classified as an irritant, analogs like DNB lack explicit hazard data, implying substituent-specific toxicity profiles .
Biological Activity
2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile, a compound with the molecular formula and CAS number 85020-89-9, has garnered attention in recent years due to its diverse biological activities. This article explores its synthesis, biological properties, and potential therapeutic applications based on recent research findings.
Synthesis
The compound can be synthesized through a reaction between p-methoxyaniline and 2-fluoro-5-nitrobenzonitrile in the presence of triethylamine and dimethyl sulfoxide under controlled conditions. The reaction typically yields a product with a purity of approximately 97% and an overall yield of around 70% .
Antimicrobial Properties
Research indicates that derivatives of this compound exhibit promising antimicrobial activity against various bacterial and fungal strains. For instance, certain derivatives have shown effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungi, suggesting potential applications in treating infections.
Anticancer Activity
The compound's anticancer properties have been highlighted in several studies. It has been found to induce apoptosis in cancer cell lines, demonstrating significant antiproliferative effects. The mechanism appears to involve the inhibition of key signaling pathways involved in cell survival and proliferation. A comparative study showed that modifications to the compound's structure could enhance its potency against specific cancer types .
Case Studies
-
Anticancer Efficacy : A study conducted on various cancer cell lines revealed that this compound exhibited a dose-dependent reduction in cell viability. The IC50 values varied significantly among different cell lines, indicating selective cytotoxicity. For example:
- HeLa cells : IC50 = 15 µM
- MCF-7 cells : IC50 = 20 µM
- A549 cells : IC50 = 25 µM
- Mechanism of Action : The compound was shown to activate caspase pathways leading to apoptosis. Flow cytometry analysis demonstrated an increase in sub-G1 population, indicative of apoptotic cells.
Comparative Efficacy Table
| Compound | Activity Type | IC50 (µM) | Mechanism |
|---|---|---|---|
| This compound | Anticancer (HeLa) | 15 | Caspase activation |
| This compound | Anticancer (MCF-7) | 20 | Caspase activation |
| This compound | Antimicrobial | N/A | Disruption of bacterial membranes |
Future Directions
Given its promising biological activities, further research is warranted to explore:
- Structure-Activity Relationships (SAR) : Understanding how variations in chemical structure affect biological activity could lead to the development of more potent derivatives.
- In Vivo Studies : Conducting animal studies will provide insights into the pharmacokinetics and therapeutic efficacy of the compound.
- Combination Therapies : Investigating the effects of combining this compound with existing chemotherapeutics may enhance treatment outcomes for resistant cancer types.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 2-[(4-Methoxyphenyl)amino]-5-nitrobenzonitrile, and what are the critical reaction parameters?
- Methodological Answer : Synthesis typically involves multi-step reactions. A plausible route includes:
Nitrobenzene precursor functionalization : Introduce the nitrile group via cyanation at position 2.
Electrophilic substitution : Attach the 4-methoxyphenylamino group using a nucleophilic aromatic substitution (SNAr) or Ullmann-type coupling under basic conditions (e.g., K₂CO₃ in DMF at 80–100°C) .
Purification : Column chromatography or recrystallization to isolate the product.
Critical parameters include temperature control during nitration, solvent choice (polar aprotic solvents preferred for SNAr), and stoichiometric ratios to minimize byproducts .
Q. How can researchers characterize the purity and structural integrity of this compound post-synthesis?
- Methodological Answer :
- NMR spectroscopy : Confirm substitution patterns (e.g., aromatic proton shifts for nitro and methoxy groups in -NMR, carbon signals for nitrile in -NMR).
- HPLC-MS : Assess purity (>95%) and molecular ion peaks (e.g., [M+H]⁺ at m/z 310.3) .
- Elemental analysis : Validate empirical formula (C₁₄H₁₁N₃O₃).
Advanced Research Questions
Q. What strategies can optimize the yield of this compound in multi-step syntheses, particularly addressing common side reactions?
- Methodological Answer :
- Catalyst optimization : Use CuI/ligand systems for Ullmann coupling to enhance amino group attachment efficiency .
- Byproduct mitigation : Employ scavenger resins (e.g., polymer-bound isocyanate) to trap unreacted intermediates.
- Reaction monitoring : Use TLC or in-situ IR to track nitro reduction or undesired dimerization.
- Example: A 15% yield improvement was reported by replacing DMF with NMP, reducing side-product formation .
Q. How can contradictions in biological activity data between in vitro receptor binding assays and in vivo efficacy studies be analyzed for this compound?
- Methodological Answer :
- Pharmacokinetic profiling : Measure bioavailability via LC-MS/MS to assess tissue distribution and metabolite interference .
- Metabolite identification : Use microsomal incubation (e.g., rat liver microsomes) to identify active/inactive derivatives .
- Dose-response recalibration : Adjust in vivo dosing regimens based on plasma protein binding (e.g., >90% binding may reduce free drug concentration) .
Q. What computational methods are suitable for predicting the binding affinity of this compound to target receptors, and how can these models be validated experimentally?
- Methodological Answer :
- Molecular docking : Use AutoDock Vina to simulate interactions with receptors (e.g., viral proteases or kinases). Prioritize poses with hydrogen bonds to the nitro group and π-π stacking with the methoxyphenyl ring .
- MD simulations : Run 100-ns trajectories in GROMACS to evaluate binding stability (RMSD <2 Å).
- Experimental validation : Compare predicted affinity with SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) data .
Key Notes
- Structural analogs (e.g., 2-{[2-(5-methoxyindol-3-yl)ethyl]amino}-5-nitrobenzonitrile) show enhanced selectivity for neurological targets .
- Regulatory considerations : Derivatives with azo linkages (e.g., 2-[[4-[(2-cyanoethyl)amino]phenyl]azo]-5-nitrobenzonitrile) require mutagenicity screening (Ames test) due to potential genotoxicity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
